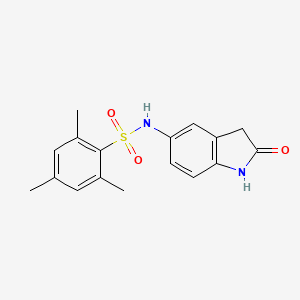
2,4,6-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial and Anticancer Evaluation
- Compounds derived from 2,4,6-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide have shown promising results in antimicrobial and anticancer evaluations. A study synthesizing derivatives of this compound revealed significant antimicrobial effectiveness against specific strains, and some derivatives exhibited notable anticancer activity, surpassing the standard drug carboplatin in certain aspects (Kumar et al., 2014).
Carbonic Anhydrase Inhibitory Activity
- Novel derivatives of this compound have been investigated for their inhibitory effects on carbonic anhydrase isoforms. These derivatives showed significant inhibition, particularly against tumor-associated isoforms, making them potential candidates for anticancer therapy (Eldehna et al., 2017).
Cytotoxic Activities and Potential as Carbonic Anhydrase Inhibitors
- Research on variants of this compound has uncovered their cytotoxic activities, particularly against tumor cell lines, and their potential as carbonic anhydrase inhibitors, which is significant for cancer research and therapy (Gul et al., 2016).
Antiproliferative Activity in Cancer Research
- Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines, demonstrating potential as lead compounds for new anticancer agents (Motavallizadeh et al., 2014).
Urease Inhibition for Treatment of GIT Disorders
- Studies on Schiff bases derived from 2,4,6-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamides have shown promising results as potent urease inhibitors. This could have therapeutic implications in the treatment of gastrointestinal disorders such as gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).
Photodynamic Therapy for Cancer Treatment
- New derivatives containing this compound groups have been synthesized and characterized for their potential in photodynamic therapy, which is a significant advancement in cancer treatment modalities (Pişkin et al., 2020).
Anticancer Activity and ADMET Studies
- Novel derivatives of this compound have been synthesized and their anticancer activity has been evaluated against specific carcinoma cell lines. ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies of these derivatives have also been conducted to assess their potential as selective anticancer agents (Karakuş et al., 2018).
properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-6-11(2)17(12(3)7-10)23(21,22)19-14-4-5-15-13(8-14)9-16(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJYONCEPDVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

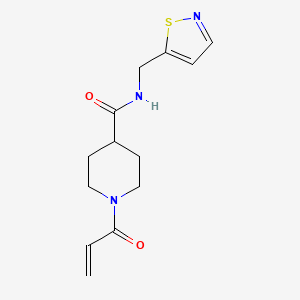

![ethyl 2-amino-3-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carboxylate](/img/structure/B2629747.png)

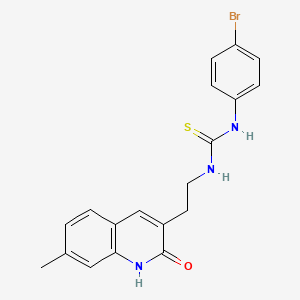
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
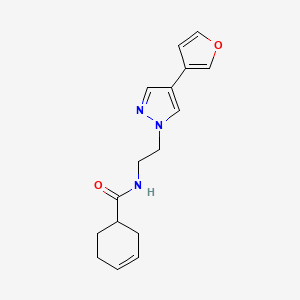
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
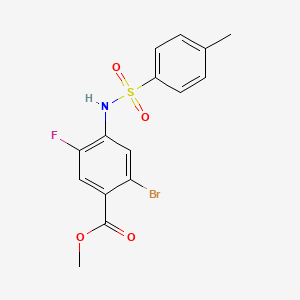
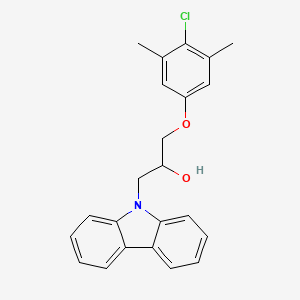
![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)